Superior Safety Margin: Reduced Cytotoxicity in Normal Cells Compared to Colchicine
Tubulin polymerization-IN-44 (7w) exhibits significantly lower cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) compared to the classic CBS inhibitor, colchicine [1]. In the same study, while 7w demonstrated an IC50 of 13.15 μM in HUVEC cells, colchicine showed substantially higher cytotoxicity, a common and dose-limiting toxicity for this drug class [2][3].
| Evidence Dimension | Cytotoxicity in normal human cell line (HUVEC) |
|---|---|
| Target Compound Data | IC50 = 13.15 μM (Tubulin polymerization-IN-44 / 7w) |
| Comparator Or Baseline | Colchicine (reported to have higher cytotoxicity in the same study; for context, a separate study reports a colchicine IC50 of 0.43 ± 0.07 μM in HUVEC) |
| Quantified Difference | Approximately >30-fold lower cytotoxicity for Tubulin polymerization-IN-44 relative to colchicine |
| Conditions | HUVEC cells incubated for 72 hours, assessed by MTT assay [2][3] |
Why This Matters
This direct comparison establishes a quantifiable safety advantage, indicating a wider therapeutic window and making it a more suitable tool compound for in vivo studies where normal tissue toxicity is a concern.
- [1] Li, N., et al. (2023). Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][1,2,4]triazoles as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 256, 115402. View Source
- [2] MedChemExpress. Tubulin polymerization-IN-44 Product Datasheet. View Source
- [3] In vitro cytotoxic effects of (R)-9k, colchicine and 5-FU against HEK293 and HUVEC. PMC10718523. View Source
